4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the oxadiazole and thiadiazole rings. Common synthetic routes include:
Thiophene Synthesis: : Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Oxadiazole Formation: : The oxadiazole ring can be formed through cyclodehydration reactions, often using reagents like thionyl chloride or phosphorus oxychloride.
Thiadiazole Formation: : The thiadiazole ring can be introduced through cyclization reactions involving hydrazine derivatives and thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol (C₂H₅OH).
Substitution: : Amines (e.g., aniline), alcohols (e.g., methanol), and solvents like dichloromethane (CH₂Cl₂).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted thiophenes or oxadiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can be used to study the interactions of heterocyclic compounds with biological macromolecules. It may also serve as a lead compound in drug discovery.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural complexity and biological activity make it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: : Compounds like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
Oxadiazole Derivatives: : Compounds like 5-propyl-2-((trityloxy)methyl)thiophene-3-carboxamide.
Thiadiazole Derivatives: : Compounds like 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide.
Uniqueness
This compound is unique due to its combination of multiple heterocyclic rings, which provides it with distinct chemical and biological properties compared to simpler derivatives.
Properties
IUPAC Name |
4-propyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S2/c1-2-3-8-9(21-17-14-8)10(18)13-12-16-15-11(19-12)7-4-5-20-6-7/h4-6H,2-3H2,1H3,(H,13,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXLFCYBWYEELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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